3-(N,N-Dimethoxyethyl)amino acetanilide
Overview
Description
3-(N,N-Dimethoxyethyl)amino acetanilide is an organic compound with the molecular formula C14H22N2O3 and a molar mass of 266.34 g/mol . It is a derivative of acetanilide, where the amino group is substituted with a 3-(N,N-dimethoxyethyl) group. This compound is known for its stability and solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(N,N-Dimethoxyethyl)amino acetanilide can be synthesized through the reaction of acetanilide with N,N-dimethoxyethylamine. The reaction typically involves the following steps :
Mixing: Acetanilide and N,N-dimethoxyethylamine are mixed in a suitable solvent such as ethanol or methanol.
Heating: The mixture is heated under reflux conditions for several hours to facilitate the reaction.
Purification: The reaction mixture is then cooled, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Mixing: Large quantities of acetanilide and N,N-dimethoxyethylamine are mixed in industrial reactors.
Controlled Heating: The mixture is heated under controlled conditions to ensure consistent product quality.
Automated Purification: The product is purified using automated systems such as continuous flow reactors and industrial-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(N,N-Dimethoxyethyl)amino acetanilide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetanilide derivatives depending on the nucleophile used.
Scientific Research Applications
3-(N,N-Dimethoxyethyl)amino acetanilide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(N,N-Dimethoxyethyl)amino acetanilide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating cellular responses.
Comparison with Similar Compounds
3-(N,N-Dimethoxyethyl)amino acetanilide can be compared with other similar compounds such as:
3-(N,N-Diethylamino)acetanilide: Similar structure but with diethyl groups instead of dimethoxyethyl groups.
3-(N,N-Dimethylamino)acetanilide: Contains dimethyl groups instead of dimethoxyethyl groups.
3-(N,N-Diethoxyethyl)amino acetanilide: Contains diethoxyethyl groups instead of dimethoxyethyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[3-[bis(2-methoxyethyl)amino]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-12(17)15-13-5-4-6-14(11-13)16(7-9-18-2)8-10-19-3/h4-6,11H,7-10H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMWUYLNDVIOGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N(CCOC)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465521 | |
Record name | N-{3-[Bis(2-methoxyethyl)amino]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24294-01-7 | |
Record name | N-[3-[Bis(2-methoxyethyl)amino]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24294-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-N,N-Bis(methoxyethyl)aminoacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024294017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{3-[Bis(2-methoxyethyl)amino]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-N,N-bis(methoxyethyl)aminoacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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